Navitoclax

Vue d'ensemble

Description

Navitoclax, également connu sous le nom d'ABT-263, est un médicament anticancéreux expérimental administré par voie orale. C'est un inhibiteur de petite molécule de la famille des protéines Bcl-2 (B-cell lymphoma-2), qui sont des régulateurs clés de l'apoptose (mort cellulaire programmée). This compound est étudié pour son potentiel à traiter divers types de cancer, y compris les lymphomes et les tumeurs solides .

Méthodes De Préparation

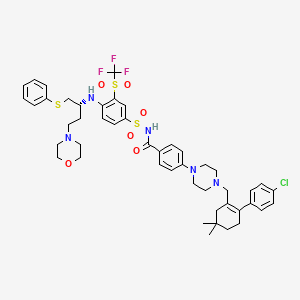

Navitoclax est synthétisé par un procédé chimique en plusieurs étapes. La voie de synthèse implique la condensation du groupe carboxylique de l'acide 4-{4-[(4’-chloro-4,4-diméthyl-3,4,5,6-tétrahydro[biphényl]-2-yl)méthyl]pipérazin-1-yl}benzoïque avec le groupe amino du 4-{[(2R)-4-(morpholin-4-yl)-1-(phénylsulfanyl)butan-2-yl]amino}-3-(trifluorométhyl)sulfonylbenzènesulfonamide . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

Navitoclax subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau de la fraction contenant du soufre.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro présents dans le composé.

Substitution : this compound peut participer à des réactions de substitution, en particulier au niveau des noyaux aromatiques.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la famille des protéines Bcl-2 et leur rôle dans l'apoptose.

Biologie : Investigé pour sa capacité à induire l'apoptose dans les cellules cancéreuses, ce qui en fait un composé précieux pour la recherche sur le cancer.

Médecine : Étudié dans des essais cliniques pour le traitement de divers cancers, y compris les lymphomes et les tumeurs solides.

Industrie : Applications potentielles dans l'industrie pharmaceutique pour le développement de nouvelles thérapies anticancéreuses

Mécanisme d'action

This compound cible la famille des protéines Bcl-2, qui sont des régulateurs négatifs majeurs de l'apoptose. Ces protéines, notamment Bcl-2, Bcl-xL et Bcl-w, agissent en se liant aux protéines pro-apoptotiques (Bax, Bak) et en les empêchant d'initier la voie de mort cellulaire. En inhibant les protéines de la famille Bcl-2, this compound favorise la libération de facteurs pro-apoptotiques, conduisant à l'apoptose des cellules cancéreuses .

Applications De Recherche Scientifique

Navitoclax has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Bcl-2 family of proteins and their role in apoptosis.

Biology: Investigated for its ability to induce apoptosis in cancer cells, making it a valuable compound for cancer research.

Medicine: Studied in clinical trials for the treatment of various cancers, including lymphomas and solid tumors.

Industry: Potential applications in the pharmaceutical industry for the development of new cancer therapies

Mécanisme D'action

Navitoclax targets the Bcl-2 family of proteins, which are major negative regulators of apoptosis. These proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to pro-apoptotic proteins (Bax, Bak) and preventing them from initiating the cell death pathway. By inhibiting the Bcl-2 family proteins, this compound promotes the release of pro-apoptotic factors, leading to apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Navitoclax est similaire à d'autres inhibiteurs de Bcl-2 tels que Obatoclax et Venetoclax. Il possède des propriétés uniques qui le distinguent de ces composés :

Obatoclax : Un autre inhibiteur de Bcl-2, mais this compound a un spectre d'activité plus large, ciblant Bcl-2, Bcl-xL et Bcl-w.

Venetoclax : Un inhibiteur de Bcl-2 plus sélectif, ciblant principalement Bcl-2, tandis que this compound cible plusieurs protéines de la famille Bcl-2 .

La capacité de this compound à inhiber plusieurs protéines de la famille Bcl-2 en fait un agent anticancéreux polyvalent et puissant, bien qu'il entraîne également des effets secondaires dose-limitants tels que la thrombocytopénie .

Activité Biologique

Navitoclax, also known as ABT-263, is a potent oral inhibitor targeting the B-cell lymphoma-2 (BCL-2) family of proteins, which play a crucial role in regulating apoptosis. This compound has shown promise in treating various malignancies, particularly hematological cancers such as chronic lymphocytic leukemia (CLL) and small cell lung cancer (SCLC). It operates by disrupting the anti-apoptotic activity of BCL-2 proteins, thereby promoting programmed cell death in cancer cells.

This compound primarily binds to and inhibits several anti-apoptotic BCL-2 family members, including BCL-2, BCL-xL, and BCL-w. The binding occurs at the BH3-binding domain, which allows pro-apoptotic proteins to engage with their targets, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent release of cytochrome c into the cytoplasm. This process activates caspases and triggers the intrinsic apoptosis pathway.

Key Mechanistic Insights

- Binding Affinity : this compound exhibits high affinity for BCL-2 and BCL-xL but has minimal interaction with MCL-1, which is significant for its therapeutic application in cancers that are resistant due to MCL-1 expression .

- Induction of Apoptosis : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines by facilitating BAX translocation and cytochrome c release .

In Vitro Studies

This compound has been tested extensively in vitro across multiple tumor types. Research indicates that it can effectively induce apoptosis in CLL cells and solid tumors when used alone or in combination with other chemotherapeutics.

Table 1: Summary of In Vitro Findings

| Tumor Type | Response to this compound | Mechanism of Action |

|---|---|---|

| Chronic Lymphocytic Leukemia | Significant Apoptosis | Displacement of BIM from BCL-2 |

| Small Cell Lung Cancer | Dose-dependent response | Activation of BAX and caspase pathways |

| Follicular Lymphoma | Moderate response | Inhibition of anti-apoptotic signals |

In Vivo Studies

In vivo studies using xenograft models have confirmed the efficacy of this compound in reducing tumor growth. For instance, daily oral administration has shown significant tumor suppression in SCLC models .

Case Study: SCLC Xenograft Model

- Study Design : Mice bearing SCLC xenografts were treated with varying doses of this compound.

- Results : A dose-dependent reduction in tumor volume was noted, with dosages between 25–50 mg/kg resulting in substantial tumor inhibition .

Clinical Trials and Findings

This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy.

Phase I and II Trials

- Phase I Study : Focused on safety and optimal dosing with a maximum tolerated dose (MTD) identified at 325 mg when combined with gemcitabine. Adverse events included thrombocytopenia and gastrointestinal disturbances .

- Phase II Study : Investigated this compound as a single agent in patients with advanced CLL. Results showed partial responses in a small percentage of patients, indicating limited single-agent efficacy but potential for combination therapies .

TRANSFORM-1 Trial

The TRANSFORM-1 trial evaluated this compound in combination with ruxolitinib for patients with myelofibrosis. Key findings include:

- Spleen Volume Reduction : Achieved at a significantly higher rate (63.2%) compared to placebo (31.5%) at week 24.

- Safety Profile : Common adverse effects included thrombocytopenia and anemia; however, these were manageable .

Table 2: TRANSFORM-1 Trial Results Summary

| Endpoint | This compound + Ruxolitinib | Placebo + Ruxolitinib |

|---|---|---|

| Spleen Volume Reduction Rate | 63.2% | 31.5% |

| Total Symptom Score Improvement | Not met | N/A |

Propriétés

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYAXFNOILIKPP-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H55ClF3N5O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042640 | |

| Record name | ABT-263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

974.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Navitoclax targets the Bcl-2 family of proteins, the major negative regulators of apoptosis. The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins-the executioners (Bax, Bak) that actually start the destruction pathway, and the sentinel proteins. Cancer cells frequently overexpress the Bcl-2-like proteins, and thus, when they sustain DNA damage-from radiation, for example-they continue growing. Preventing the Bcl-2-like proteins from binding to the executioners might be able to trigger cell death in the tumor. | |

| Record name | Navitoclax | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

923564-51-6 | |

| Record name | ABT 263 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923564-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Navitoclax [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navitoclax | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAVITOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Navitoclax is a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are key regulators of apoptosis. [, , , ] this compound binds with high affinity to the hydrophobic groove of anti-apoptotic proteins BCL-2, BCL-XL, and BCL-w, preventing them from sequestering pro-apoptotic proteins like BAX and BAK. [, , , , , , ] This releases BAX and BAK, enabling them to oligomerize and form pores in the mitochondrial outer membrane, ultimately leading to caspase activation and apoptosis. [, ]

A: Besides releasing BAX and BAK, this compound binding also liberates sequestered BH3-only proteins, allowing them to activate other pro-apoptotic pathways. [] This multifaceted mechanism makes this compound a potent inducer of apoptosis in cells where BCL-2 family members play a crucial role in survival, such as cancer cells. [, , ]

A: The molecular formula of this compound is C47H58N8O6, and its molecular weight is 811.02 g/mol. [] Note: While the provided abstracts do not directly state the molecular formula and weight, this information can be readily obtained from public chemical databases based on the compound's known structure.

ANone: The provided abstracts do not offer detailed spectroscopic data for this compound.

ANone: The provided research focuses on this compound as a therapeutic agent and does not delve into its material compatibility, catalytic properties, or computational modeling aspects.

A: this compound's structure mimics a key portion of a BH3 α-helix, enabling it to specifically target the hydrophobic groove of BCL-2, BCL-XL, and BCL-w. [, ] This structural feature underpins its high binding affinity and selectivity.

A: Developing a BCL-2 selective inhibitor, like Venetoclax (ABT-199), through structure-guided modifications, successfully reduced the incidence of thrombocytopenia associated with this compound. [] This highlights the potential for structure-activity relationship studies to tailor this compound's activity and potentially improve its therapeutic index.

ANone: The provided abstracts do not offer detailed information about this compound's stability.

A: While the abstracts don't mention specific strategies, the development of an oral formulation for this compound suggests successful strategies have been employed to ensure its bioavailability. [, , , ]

ANone: The provided research primarily focuses on preclinical and clinical studies of this compound and does not explicitly address SHE (Safety, Health, and Environment) regulations.

A: this compound demonstrates potent single-agent activity in preclinical models of hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia. [, , , , ] It also shows efficacy in xenograft models of small cell lung cancer. [, ] In solid tumor models where single-agent activity is limited, this compound enhances the efficacy of various chemotherapeutic agents, including taxanes and erlotinib. [, , , ]

A: Phase I trials confirmed this compound's safety and established its maximum tolerated dose in patients with relapsed/refractory lymphoid malignancies and CLL. [, , , ] Promising antitumor activity was observed in patients with CLL, with an overall response rate of approximately 35%. [, , ] Early clinical trials also indicated activity in follicular lymphoma, small lymphocytic lymphoma, and lymphoplasmacytic lymphoma. []

A: High expression levels of MCL-1, another anti-apoptotic BCL-2 family protein, correlate with decreased efficacy of this compound in CLL. [] This suggests MCL-1 can confer resistance, likely by compensating for the inhibition of BCL-2, BCL-XL, and BCL-w. [, , ] High B2M expression has also been linked to resistance to this compound, potentially through the inactivation of the pro-apoptotic protein BAD. []

A: Thrombocytopenia, a decrease in platelet count, is the dose-limiting toxicity of this compound, primarily attributed to its inhibition of BCL-XL in platelets. [, , , , ] This side effect can be managed by adjusting the dosing schedule or using a BCL-2 selective inhibitor. [, , ] Other common side effects include neutropenia, gastrointestinal issues (e.g., nausea, diarrhea), and fatigue. [, , , , ]

A: The development of this compound represents a significant milestone in nearly three decades of research on BCL-2 proteins and their role in apoptosis. [] The discovery of BCL-2's involvement in the t(14:18) chromosomal translocation of malignant B cells paved the way for understanding its role in cancer development and resistance to therapy. [] The subsequent elucidation of the BCL-2 family protein interaction network and their critical role in regulating apoptosis provided the rationale for targeting these proteins therapeutically. [, , ] this compound emerged as one of the first clinically tested BH3 mimetics, demonstrating the feasibility and potential of directly targeting protein-protein interactions to reactivate apoptosis in cancer. [, ]

A: The research on this compound exemplifies the power of cross-disciplinary collaboration, integrating expertise from various fields like oncology, pharmacology, immunology, and molecular biology. [, , , ] These synergistic efforts are crucial for advancing our understanding of this compound's mechanism of action, identifying biomarkers for patient selection, optimizing its therapeutic index, and exploring its potential in various disease contexts, including cancer, fibrotic diseases, and autoimmune disorders. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.